molecular formula C6H14N2O2S B2944295 1,2,7-Thiadiazonane 1,1-dioxide CAS No. 2287283-42-3

1,2,7-Thiadiazonane 1,1-dioxide

Cat. No.: B2944295
CAS No.: 2287283-42-3
M. Wt: 178.25
InChI Key: YEKHHPBZUJJFCI-UHFFFAOYSA-N
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Description

1,2,7-Thiadiazonane 1,1-dioxide is a chemical compound . It is related to the 1,2,4-benzothiadiazine-1,1-dioxide ring, which has been reported to have various pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators .


Synthesis Analysis

The synthesis of 1,2,4-thiadiazinane 1,1-dioxides, which is structurally similar to this compound, has been reported. The synthesis involves the reaction of β-aminoethane sulfonamides with dichloromethane, dibromomethane, and formaldehyde as methylene donors . The β-aminoethane sulfonamides are obtained through sequential Michael addition of amines to α,β-unsaturated ethenesulfonyl fluorides followed by further DBU mediated sulfur (VI) fluoride exchange (SuFEx) reaction with amines at the S–F bond .

Scientific Research Applications

Synthetic Chemistry Applications

  • Synthesis of Novel Compounds: Research has focused on the synthesis of novel thiadiazole derivatives through various chemical reactions. For instance, the preparation of 1,2,4-thiadiazinane 1,1-dioxides from β-aminoethane sulfonamides demonstrates the versatility of thiadiazole compounds in synthesizing new chemical entities with potential applications in materials science and pharmacology (Khumalo et al., 2018).
  • Catalysis: Some thiadiazole derivatives serve as efficient catalysts in the synthesis of various heterocyclic compounds, indicating their potential in facilitating chemical transformations (Khazaei et al., 2015).

Materials Science Applications

  • Electronic and Material Properties: The electronic properties of thiadiazole oxides and their derivatives have been explored, suggesting their potential as building blocks in n-type organic materials due to their electron-accepting characteristics (Linder et al., 2010). Furthermore, the synthesis and evaluation of thiazole and 1,3,4-thiadiazole derivatives incorporating thiazole moiety as potent anticancer agents highlight the intersection of materials science and pharmacology (Gomha et al., 2017).

Pharmacology Applications

  • Antimicrobial and Anticancer Activities: Several studies have synthesized thiadiazole derivatives to evaluate their antimicrobial and anticancer activities. For example, the synthesis and antimicrobial activity of new 1,3,4-thiadiazole derivatives indicate their potential in addressing resistant microbial strains (Farghaly et al., 2012).

Properties

IUPAC Name

1,2,7-thiadiazonane 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2S/c9-11(10)6-5-7-3-1-2-4-8-11/h7-8H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEKHHPBZUJJFCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNS(=O)(=O)CCNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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